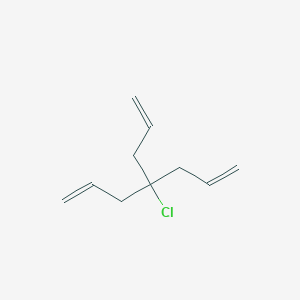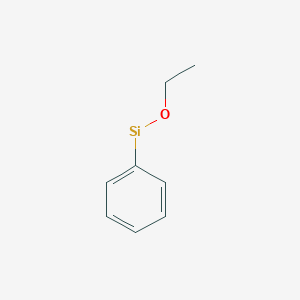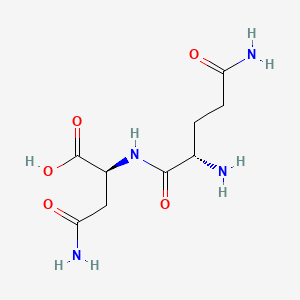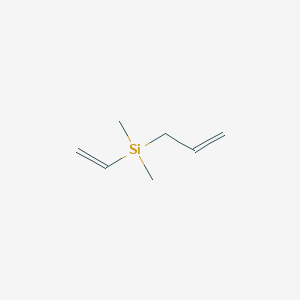
Acetic acid, bis(phenylthio)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, bis(phenylthio)-, ethyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its unique structure, which includes two phenylthio groups attached to the acetic acid moiety, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bis(phenylthio)-, ethyl ester typically involves the esterification of acetic acid with ethanol in the presence of a catalyst. The reaction can be represented as follows:
CH3COOH+C2H5OH→CH3COOC2H5+H2O
In this reaction, concentrated sulfuric acid is often used as a catalyst to speed up the process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yield and purity. Industrial methods may use continuous reactors and advanced purification techniques to isolate the ester from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, bis(phenylthio)-, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and ethanol in the presence of water and an acid or base catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide, peracids.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, bis(phenylthio)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid, bis(phenylthio)-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and ethanol, which can then participate in various biochemical pathways. The phenylthio groups can interact with biological molecules, potentially leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but without the phenylthio groups.
Methyl butyrate: Another ester with a different alkyl group but similar ester functionality.
Phenyl acetate: Contains a phenyl group but lacks the thio functionality.
Uniqueness
Acetic acid, bis(phenylthio)-, ethyl ester is unique due to the presence of two phenylthio groups, which impart distinct chemical and biological properties. These groups can undergo specific reactions that are not possible with simpler esters, making this compound valuable in specialized applications .
Properties
CAS No. |
20461-96-5 |
|---|---|
Molecular Formula |
C16H16O2S2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl 2,2-bis(phenylsulfanyl)acetate |
InChI |
InChI=1S/C16H16O2S2/c1-2-18-15(17)16(19-13-9-5-3-6-10-13)20-14-11-7-4-8-12-14/h3-12,16H,2H2,1H3 |
InChI Key |
XTRVHAAFWOCIRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)









![2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14714423.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14714432.png)


